5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one

Description

Properties

IUPAC Name |

5,6-bis(4-methoxyphenyl)-2H-1,2,4-triazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-22-13-7-3-11(4-8-13)15-16(19-20-17(21)18-15)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTQIXGIWFMLRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=O)NN=C2C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282585 |

Source

|

| Record name | 5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-46-5 |

Source

|

| Record name | NSC26670 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The document details a reliable two-step synthetic pathway, commencing with the preparation of the key intermediate, 4,4'-dimethoxybenzil, followed by its cyclocondensation to yield the target triazinone. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also insights into the underlying reaction mechanisms, potential challenges, and characterization of the synthesized compounds. The methodologies presented are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction: The Significance of 1,2,4-Triazine Scaffolds

The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of 1,2,4-triazine have demonstrated potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1] The specific substitution pattern at the 5 and 6 positions with aryl groups, as seen in the target molecule, 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one, has been particularly noted for its potential in the development of novel therapeutics. The methoxy-substituted phenyl rings can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this class of compounds a fertile ground for drug discovery and development.

This guide focuses on a robust and accessible synthetic route to 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one, providing the scientific community with the necessary tools to produce this valuable compound for further research and application.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one is most logically approached through a two-step sequence. The core of this strategy is the formation of the 1,2,4-triazin-3(2H)-one ring via the cyclocondensation of an α-diketone with semicarbazide.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target molecule.

This approach offers a convergent and efficient synthesis, utilizing readily available starting materials. The key steps are:

-

Synthesis of 4,4'-Dimethoxybenzil: The α-diketone intermediate is prepared by the oxidation of 4,4'-dimethoxybenzoin (anisoin).

-

Cyclocondensation Reaction: The purified 4,4'-dimethoxybenzil is then reacted with semicarbazide hydrochloride in a cyclocondensation reaction to form the final 1,2,4-triazin-3(2H)-one ring system.

Experimental Protocols

Step 1: Synthesis of 4,4'-Dimethoxybenzil (Anisil)

The synthesis of the α-diketone intermediate, 4,4'-dimethoxybenzil, is a critical first step. This is achieved through the oxidation of 4,4'-dimethoxybenzoin. While several oxidizing agents can be employed, a common and effective method involves the use of nitric acid.

Diagram 2: Synthesis of 4,4'-Dimethoxybenzil

Caption: Oxidation of 4,4'-dimethoxybenzoin.

3.1.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4,4'-Dimethoxybenzoin | 272.30 | 10.0 g | 0.0367 |

| Concentrated Nitric Acid (70%) | 63.01 | 10 mL | ~0.157 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Ethanol (95%) | 46.07 | As needed for recrystallization | - |

3.1.2. Detailed Experimental Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4,4'-dimethoxybenzoin in 50 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

-

Addition of Oxidizing Agent: Slowly add 10 mL of concentrated nitric acid to the stirred solution. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 1.5 to 2 hours. The color of the solution will typically change from yellow to a deep orange or reddish-brown.

-

Work-up and Isolation: After the reflux period, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A yellow precipitate of 4,4'-dimethoxybenzil will form.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from hot ethanol to yield bright yellow crystals.

-

Drying: Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.

3.1.3. Characterization of 4,4'-Dimethoxybenzil

-

Appearance: Bright yellow crystalline solid.

-

Melting Point: 132-134 °C.

-

Molecular Formula: C₁₆H₁₄O₄.

-

Molecular Weight: 270.28 g/mol .

-

¹H NMR (CDCl₃, 400 MHz): δ 7.97 (d, J=8.8 Hz, 4H, Ar-H), 6.97 (d, J=8.8 Hz, 4H, Ar-H), 3.86 (s, 6H, -OCH₃).

Step 2: Synthesis of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one

The final step in the synthesis is the cyclocondensation of the purified 4,4'-dimethoxybenzil with semicarbazide hydrochloride to form the desired 1,2,4-triazin-3(2H)-one.

Diagram 3: Synthesis of the Target Molecule

Caption: Cyclocondensation to form the triazinone ring.

3.2.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4,4'-Dimethoxybenzil | 270.28 | 5.0 g | 0.0185 |

| Semicarbazide Hydrochloride | 111.53 | 2.27 g | 0.0204 |

| Sodium Acetate | 82.03 | 1.67 g | 0.0204 |

| Ethanol (95%) | 46.07 | 100 mL | - |

3.2.2. Detailed Experimental Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5.0 g of 4,4'-dimethoxybenzil, 2.27 g of semicarbazide hydrochloride, and 1.67 g of sodium acetate.

-

Solvent Addition: Add 100 mL of 95% ethanol to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If precipitation is slow, the mixture can be cooled in an ice bath.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Drying: Dry the purified product in a vacuum oven at 80 °C to a constant weight.

Reaction Mechanism

The formation of the 1,2,4-triazin-3(2H)-one ring proceeds through a well-established cyclocondensation mechanism. The initial step involves the nucleophilic attack of the terminal amino group of semicarbazide on one of the carbonyl carbons of 4,4'-dimethoxybenzil to form a semicarbazone intermediate. This is followed by an intramolecular cyclization, where the other amino group of the semicarbazide attacks the remaining carbonyl carbon. Subsequent dehydration leads to the formation of the stable aromatic 1,2,4-triazine ring.

Characterization of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₇H₁₅N₃O₃ |

| Molecular Weight | 309.32 g/mol [2] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >250 °C (Decomposition may be observed at higher temperatures) |

| ¹H NMR (DMSO-d₆, 400 MHz) | Expected signals: Aromatic protons (multiplets, ~6.8-7.5 ppm), Methoxy protons (singlet, ~3.8 ppm), NH proton (broad singlet, variable). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected signals: Carbonyl carbon (~160-170 ppm), Aromatic carbons (~110-160 ppm), Methoxy carbon (~55 ppm). |

| IR (KBr, cm⁻¹) | Expected characteristic peaks: N-H stretch (~3200-3400 cm⁻¹), C=O stretch (~1650-1700 cm⁻¹), C=N stretch (~1580-1620 cm⁻¹), C-O stretch (~1250 cm⁻¹). |

| Mass Spectrometry (ESI-MS) | Expected m/z: [M+H]⁺ at 310.11, [M+Na]⁺ at 332.10. |

Note: The exact chemical shifts and peak intensities in NMR and IR spectra can vary slightly depending on the solvent and instrument used. The provided data is based on typical values for similar structures.

Applications and Future Perspectives

The 5,6-diaryl-1,2,4-triazin-3(2H)-one scaffold is a promising platform for the development of new therapeutic agents.[2] The presence of the two 4-methoxyphenyl groups in the target molecule provides opportunities for further functionalization to optimize biological activity and pharmacokinetic properties. This compound can serve as a key starting material for the synthesis of a library of derivatives for screening against various biological targets, including protein kinases, enzymes, and receptors implicated in diseases such as cancer and inflammatory disorders.

Conclusion

This technical guide has outlined a detailed and reliable synthetic route for the preparation of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one. The two-step process, involving the oxidation of 4,4'-dimethoxybenzoin to 4,4'-dimethoxybenzil and its subsequent cyclocondensation with semicarbazide, is a robust method suitable for laboratory-scale synthesis. The provided experimental protocols, along with the discussion of the reaction mechanism and characterization data, offer a comprehensive resource for researchers in organic and medicinal chemistry. The continued exploration of 1,2,4-triazine derivatives, such as the title compound, holds significant promise for the discovery of novel and effective therapeutic agents.

References

-

Nasser, R., et al. (2025). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]

-

Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. (2022). MDPI. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

-

PubChem. (n.d.). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. [Link]

-

ResearchGate. (n.d.). b : IR spectrum of 3-hydroxy-4'-methoxy-2,4-bis-(N-methylpiperazinomethyl ) chalcone (3). [Link]

-

NIST WebBook. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. [Link]

-

NIST WebBook. (n.d.). 1,3,5-Triazine-2,4-diamine, N,N'-diethyl-6-methoxy-. [Link]

-

Allucid, Inc. (n.d.). 2-(4'-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. [Link]

-

PubChem. (n.d.). 1,2,4-triazine, 5,6-bis(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl). [Link]

-

PubChem. (n.d.). 5,6-bis(4-methoxyphenyl)-1,2,4-triazine. [Link]

-

International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one, a heterocyclic compound of significant interest in contemporary medicinal chemistry. This molecule serves as a pivotal scaffold in the development of novel therapeutics, particularly as a potent antagonist for the G-protein-coupled receptor 84 (GPR84) and as a promising framework for antiproliferative agents.[1] An understanding of its physicochemical characteristics is paramount for its application in drug design, formulation development, and pharmacokinetic studies.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in biological systems. 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one possesses a defined molecular architecture that underpins its chemical identity and reactivity.

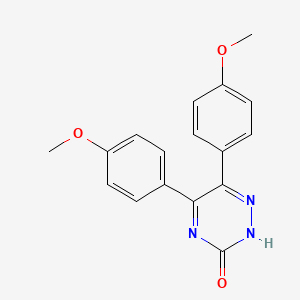

The structure, illustrated below, features a central 1,2,4-triazin-3(2H)-one ring, substituted at the 5 and 6 positions with 4-methoxyphenyl groups. This diaryl substitution pattern is a key pharmacophoric feature, contributing to the molecule's biological activity.[1]

Caption: 2D structure of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one.

A summary of the core physical properties is presented in the table below. It is important to note that while the molecular formula and weight are exact, the boiling point, density, and flash point are predicted values and should be considered as estimates pending experimental verification.[1]

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅N₃O₃ | [1] |

| Molecular Weight | 309.32 g/mol | [1] |

| Predicted Boiling Point | 532°C at 760 mmHg | [1] |

| Predicted Density | 1.271 g/cm³ | [1] |

| Predicted Flash Point | 275.5°C | [1] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one exhibits a solubility profile that reflects its moderately polar nature.

Qualitative Solubility: Initial assessments indicate that the compound has a higher solubility in polar organic solvents such as ethanol and methanol, and is less soluble in non-polar solvents like diethyl ether.[1]

Experimental Protocol for Solubility Determination: A robust method for determining the qualitative solubility of a novel compound involves a systematic approach using a range of solvents with varying polarities.

Caption: A streamlined workflow for qualitative solubility assessment.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol for logP Determination (Shake-Flask Method): The shake-flask method remains the gold standard for the experimental determination of logP.

Step-by-Step Methodology:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours.

-

Standard Curve Generation: Prepare a series of standard solutions of the test compound in a suitable solvent (e.g., methanol) and generate a standard curve using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Partitioning: Accurately weigh a known amount of the compound and dissolve it in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase.

-

Equilibration: Vigorously shake the mixture for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous phases.

-

Concentration Determination: Carefully sample each phase and determine the concentration of the compound using the previously generated standard curve.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one, the acidic proton is likely the one attached to the nitrogen at position 2 of the triazinone ring. The pKa value will influence the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

An experimental pKa value for this compound is not currently available in the literature. However, studies on similar 1,2,4-triazine derivatives suggest that the pKa can be determined using potentiometric titration in a non-aqueous solvent.

Experimental Protocol for pKa Determination (Potentiometric Titration): Potentiometric titration is a precise method for determining the pKa of weakly acidic or basic compounds.

Caption: Workflow for pKa determination via potentiometric titration.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental physical property that is indicative of the purity of a compound.

Experimental Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC): DSC is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and quality control of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the specific ¹H and ¹³C NMR spectra for this compound are not available, the expected chemical shifts can be inferred from its structure and data from similar compounds.

-

¹H NMR:

-

Aromatic Protons: Expected in the range of δ 7.0-8.0 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet expected around δ 3.8 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Triazine Carbons: Expected in the range of δ 160-170 ppm.

-

Carbonyl Carbon (C=O): Expected around δ 170 ppm.

-

Aromatic Carbons: A series of signals between δ 110-160 ppm.

-

Methoxy Carbon (-OCH₃): Expected around δ 55 ppm.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule.

-

C=O Stretch: A strong absorption band is expected in the region of 1680-1720 cm⁻¹.

-

N-H Stretch: A moderate absorption band may be observed in the range of 3100-3300 cm⁻¹.

-

C=N and C=C Stretches (Aromatic and Triazine Rings): Multiple bands are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy Groups): A strong band is expected around 1250 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound. The expected [M+H]⁺ ion would have an m/z value corresponding to the molecular weight plus the mass of a proton.

Conclusion

5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one is a molecule with significant potential in drug discovery. This guide has outlined its key physicochemical properties, providing both known data and established protocols for their experimental determination. A thorough understanding and experimental validation of these properties are crucial for advancing the development of this promising scaffold into novel therapeutic agents. Further research to obtain precise experimental values for the melting point, pKa, and logP is highly recommended to complete the physicochemical profile of this important compound.

References

Sources

An In-depth Technical Guide to the Molecular Structure and Characterization of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, synthesis, and detailed characterization, offering insights grounded in established scientific principles and experimental data. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The specific substitution pattern at the 3, 5, and 6 positions of the triazine ring plays a crucial role in modulating the pharmacological profile of these compounds. The presence of two aryl groups at the 5 and 6 positions, as seen in 5,6-diaryl-1,2,4-triazines, has been particularly associated with potent antiproliferative and anti-inflammatory activities.[2]

5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one (CAS 5471-46-5) has emerged as a compound of interest due to its potential as a tubulin polymerization inhibitor, a mechanism of action shared by several successful anticancer drugs.[3] The methoxy-substituted phenyl rings are considered key pharmacophoric features that contribute to its biological activity.[3] This guide will provide a detailed examination of its molecular architecture and the analytical techniques used to confirm its identity and purity.

Molecular Structure and Physicochemical Properties

The molecular structure of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one is characterized by a central 1,2,4-triazine ring, which is a six-membered heterocycle containing three nitrogen atoms. This core is substituted with two 4-methoxyphenyl groups at the 5 and 6 positions and a carbonyl group at the 3 position, existing in the tautomeric form of a triazin-3(2H)-one.

Key Structural Features:

-

1,2,4-Triazin-3(2H)-one Core: A planar heterocyclic system that serves as the central scaffold.

-

5,6-Diaryl Substitution: The two 4-methoxyphenyl rings are vicinally positioned on the triazine core. The dihedral angles between the triazine ring and the phenyl rings are a key conformational feature. In related 5,6-diphenyl-1,2,4-triazine structures, these angles can vary, influencing the molecule's overall shape and its interaction with biological targets.[4][5]

-

4-Methoxyphenyl Groups: The methoxy groups are electron-donating and can influence the electronic properties of the entire molecule, potentially impacting its reactivity and biological interactions.

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅N₃O₃ | [3] |

| Molecular Weight | 309.32 g/mol | [3] |

| CAS Number | 5471-46-5 | [3] |

| Predicted Boiling Point | 532°C at 760 mmHg | [3] |

| Predicted Flash Point | 275.5°C | [3] |

| Predicted Density | 1.271 g/cm³ | [3] |

Synthesis of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one

The synthesis of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one is typically achieved through a multi-step process. A common and effective strategy involves the condensation of a 1,2-dicarbonyl compound with a semicarbazide. This approach provides a reliable route to the desired triazinone core.

The logical flow of the synthesis is depicted in the following workflow diagram:

Figure 1: General synthesis workflow for 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Precursor, 4,4'-Dimethoxybenzil

The synthesis begins with the preparation of the key intermediate, 4,4'-dimethoxybenzil, through the oxidation of 4,4'-dimethoxybenzoin (anisoin).

-

Rationale for Choice of Oxidant: While strong oxidizing agents like nitric acid can be effective, they bear the risk of over-oxidation and nitration of the aromatic rings, leading to impurities that are difficult to remove.[6] A milder and often higher-yielding alternative is the use of a cupric acetate and ammonium nitrate system in aqueous acetic acid. This method generally provides a cleaner reaction profile.

Protocol for the Synthesis of 4,4'-Dimethoxybenzil:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4'-dimethoxybenzil (1 equivalent), ammonium nitrate (approximately 3.4 equivalents), and cupric acetate (catalytic amount, e.g., 0.02 equivalents).

-

Add 80% aqueous acetic acid as the solvent.

-

Heat the mixture with vigorous stirring to approximately 80°C until a clear, green solution is obtained.

-

Reflux the reaction mixture for 1 hour.

-

After cooling, pour the reaction mixture into a beaker of water to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with water.

-

Recrystallize the crude product from hot methanol or ethanol to afford pure 4,4'-dimethoxybenzil as a solid.

Step 2: Synthesis of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one

The final step involves the condensation of 4,4'-dimethoxybenzil with semicarbazide.

Protocol:

-

In a round-bottom flask, dissolve 4,4'-dimethoxybenzil (1 mmol) and semicarbazide hydrochloride (1.2 mmol) in ethanol.

-

Add a suitable base, such as sodium acetate, to neutralize the hydrochloride and free the semicarbazide base.

-

Reflux the reaction mixture at 80°C for 30 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can then be purified by recrystallization from ethanol to yield 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one as a solid.[3]

Molecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two 4-methoxyphenyl rings. Due to the symmetry of these rings, two sets of doublets in the aromatic region (typically δ 6.8-8.0 ppm) are anticipated. A singlet corresponding to the six protons of the two methoxy groups would be observed in the upfield region (around δ 3.8 ppm). The N-H proton of the triazinone ring would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the triazinone ring (δ > 160 ppm), the carbons of the triazine ring, and the carbons of the methoxyphenyl groups, including the methoxy carbons (around δ 55 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands are summarized in Table 2.

Table 2: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (triazinone) | 3200-3400 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic, -OCH₃) | 2850-3000 |

| C=O stretch (triazinone) | 1680-1720 |

| C=N and C=C stretch (aromatic/triazine) | 1500-1650 |

| C-O stretch (methoxy) | 1200-1300 and 1000-1100 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated exact mass of C₁₇H₁₅N₃O₃.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for the title compound is not publicly available, analysis of related 5,6-diaryl-1,2,4-triazine structures reveals important structural features.[4][5][7] These studies show that the triazine ring is generally planar, and the phenyl rings at positions 5 and 6 are twisted out of the plane of the triazine ring. The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking.[7]

Biological Activity and Mechanism of Action

Derivatives of 5,6-diaryl-1,2,4-triazin-3(2H)-one have shown promising potential as anticancer agents, primarily through the inhibition of tubulin polymerization.[2][8]

Tubulin Polymerization Inhibition

Microtubules are dynamic cytoskeletal polymers essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.[2] Compounds that inhibit tubulin polymerization, like colchicine, are effective antimitotic agents. 5,6-diaryl-1,2,4-triazin-3(2H)-one derivatives are believed to bind to the colchicine binding site on β-tubulin, thereby preventing the formation of microtubules.[3] The 4-methoxyphenyl groups are thought to be crucial for this binding interaction.[3]

The following diagram illustrates the proposed mechanism of action:

Figure 2: Proposed mechanism of action for 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one as a tubulin polymerization inhibitor.

Experimental Protocol: Tubulin Polymerization Assay

The inhibitory effect on tubulin polymerization can be quantified using an in vitro assay. A common method involves monitoring the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a tubulin stock solution in a suitable buffer (e.g., G-PEM buffer containing glycerol, PIPES, EGTA, and MgCl₂).

-

Prepare a stock solution of the test compound (5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one) in DMSO.

-

Prepare positive (e.g., colchicine) and negative (DMSO vehicle) controls.

-

-

Assay Procedure:

-

In a 96-well plate, add the appropriate buffer and the test compound at various concentrations.

-

Initiate the polymerization by adding the tubulin stock solution to each well and GTP.

-

Incubate the plate at 37°C.

-

Monitor the increase in absorbance (turbidity) at 340 nm over time using a plate reader.

-

-

Data Analysis:

-

Plot the absorbance versus time for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Conclusion

5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one is a synthetically accessible molecule with a promising pharmacological profile, particularly as a potential anticancer agent. Its structural features, including the 1,2,4-triazine core and the 5,6-diaryl substitution pattern, make it a compelling candidate for further investigation and optimization in drug discovery programs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound, facilitating its exploration as a tubulin polymerization inhibitor and a lead for novel therapeutics.

References

-

PrepChem. (n.d.). Synthesis of 4,4'-Dimethoxybenzoin. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4,4'-dihydroxybenzil. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, Anti-proliferative Evaluation, and Molecular Docking Studies of 3-(alkylthio)-5,6-diaryl-1,2,4-triazines as Tubulin Polymerization Inhibitors. Retrieved from [Link]

-

LookChem. (n.d.). 4,4'-DIMETHOXYBENZIL 1226-42-2 wiki. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information (SI) for Chemical Science. Retrieved from [Link]

-

University of Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5,6-Diaryl-1,2,4-triazines. Retrieved from [Link]

-

ResearchGate. (2024). Design and discovery of new antiproliferative 1,2,4-triazin-3(2H)-ones as tubulin polymerization inhibitors targeting colchicine binding site. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives.... Retrieved from [Link]

-

University of Southampton. (2023). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)pyridinium Dichloroiodate (I). Retrieved from [Link]

-

PMC. (n.d.). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][2]Triazines: Synthesis and Photochemical Properties. Retrieved from [Link]

-

AWS. (n.d.). Supporting Information. Retrieved from [Link]

-

PMC. (n.d.). 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine. Retrieved from [Link]

-

Al-Mustansiriya University. (2020). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Retrieved from [Link]

-

OUCI. (n.d.). Tubulin polymerization inhibitors. Retrieved from [Link]

-

PMC. (n.d.). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Retrieved from [Link]

-

PMC. (n.d.). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. Retrieved from [Link]

-

Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. Retrieved from [Link]

-

ResearchGate. (n.d.). 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine. Retrieved from [Link]

-

PMC. (n.d.). 1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]

- Google Patents. (n.d.). WO2016184764A1 - Process for the preparation of triazines.

-

MDPI. (2023). Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO3)]n: A Potent Anticancer and Antimicrobial Agent. Retrieved from [Link]

-

ResearchGate. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

Sources

- 1. Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1,2,4]Triazines: Synthesis and Photochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one|CAS 5471-46-5 [benchchem.com]

- 4. 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Quinidine: A Cinchona Alkaloid for Drug Development Professionals

An Important Clarification Regarding CAS Number 5471-46-5

Based on the initial request, a discrepancy has been identified between the provided CAS number and the implied subject matter. The CAS number 5471-46-5 correctly corresponds to the chemical compound 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one . This compound is indeed of interest in medicinal chemistry, with research highlighting its potential as a tubulin polymerization inhibitor and a G-protein-coupled receptor 84 (GPR84) antagonist.[1]

However, the search queries generated based on the user's topic implicitly pointed towards a different chemical structure: 5-ethenyl-1-azabicyclo[2.2.2]octan-2-one and its derivatives. This bicyclic amine core is a key feature of the Cinchona alkaloids, such as quinidine and cinchonine, which have a long and significant history in medicine.

Given the detailed requirements of the prompt for an in-depth technical guide for drug development professionals, and the rich history and extensive research surrounding the Cinchona alkaloids, this guide will focus on a representative molecule from this latter class: Quinidine . This will allow for a more comprehensive and illustrative exploration of the core requirements, including detailed discussions of mechanism of action, experimental protocols, and clinical applications.

We believe this approach will provide a more valuable and in-depth resource for the intended audience. We will now proceed with a detailed technical guide on Quinidine, a prominent alkaloid featuring the 1-azabicyclo[2.2.2]octane core.

Authored by: Gemini, Senior Application Scientist

Introduction

Quinidine is a natural alkaloid found in the bark of the Cinchona tree.[2] It is a stereoisomer of quinine and has been a cornerstone in the management of cardiac arrhythmias for decades.[3][4] Beyond its well-established antiarrhythmic properties, quinidine's unique chemical structure and biological activity continue to make it a subject of interest in modern drug discovery and development. This guide provides a comprehensive overview of quinidine's physicochemical properties, mechanism of action, established and potential therapeutic uses, and key experimental protocols for its study.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its formulation, pharmacokinetics, and pharmacodynamics.

Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | [3] |

| Synonyms | Quinidine, Chinidin, Kinidin | [5] |

| CAS Number | 56-54-2 | |

| Molecular Formula | C₂₀H₂₄N₂O₂ | [5] |

| Molecular Weight | 324.42 g/mol | [6] |

| InChIKey | LOUPRKONTZGTKE-NBGVHYBESA-N | [5] |

Physicochemical Data

The following table summarizes key physicochemical data for quinidine, which is crucial for its handling, formulation, and biopharmaceutical assessment.

| Property | Value | Conditions | Source(s) | | --- | --- | --- | | Melting Point | 174-175 °C | |[3] | | pKa | 5.4 and 10.0 | 20°C |[3] | | LogP | 3.44 | |[3] | | Solubility | | | | | Water | >56.8 µg/mL | pH 7.4 |[3] | | DMSO | 76 mg/mL | 25°C |[3] | | Ethanol | 76 mg/mL | 25°C |[3] |

Part 2: Mechanism of Action and Biological Activity

Quinidine's primary therapeutic effect as an antiarrhythmic agent stems from its ability to modulate ion channel function in cardiomyocytes.

Cardiac Ion Channel Blockade

Quinidine is classified as a Class Ia antiarrhythmic agent. Its principal mechanism involves the blockade of voltage-gated sodium (Na⁺) channels and multiple potassium (K⁺) channels within the heart. This dual action alters the cardiac action potential in several key ways:

-

Sodium Channel Blockade: By blocking the fast inward sodium current (INa), quinidine slows the rate of depolarization of the cardiac action potential (Phase 0). This leads to a decrease in conduction velocity and an increase in the effective refractory period.

-

Potassium Channel Blockade: Quinidine also blocks several potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. This prolongs the duration of the action potential (Phase 3 repolarization).

The net effect of these actions is a prolongation of the QT interval on the electrocardiogram (ECG) and a suppression of abnormal impulse generation and propagation.

Caption: Quinidine's blockade of Na+ and K+ channels in cardiomyocytes.

Part 3: Therapeutic Uses and Drug Development Insights

Established Clinical Applications

-

Atrial Fibrillation and Flutter: Quinidine has been used for the conversion of atrial fibrillation and flutter to normal sinus rhythm and for the prevention of recurrences.

-

Ventricular Arrhythmias: It is also indicated for the treatment of life-threatening ventricular arrhythmias, such as ventricular tachycardia.

Emerging and Investigational Uses

The modulatory effects of quinidine on various biological targets have led to its investigation in other therapeutic areas:

-

Malaria: As a stereoisomer of quinine, quinidine also possesses antimalarial activity, although it is not a first-line treatment.

-

Channelopathies: Its ion channel blocking properties make it a candidate for investigating and potentially treating certain genetic ion channel disorders.

-

Oncology: Some studies have explored the potential of quinidine and its derivatives to overcome multidrug resistance in cancer cells by inhibiting P-glycoprotein.

Part 4: Experimental Protocols

The following are representative protocols for the in vitro and in vivo assessment of quinidine's activity.

In Vitro Patch-Clamp Electrophysiology

This protocol outlines the methodology for assessing the effect of quinidine on cardiac ion channels expressed in a heterologous system (e.g., HEK293 cells).

Objective: To determine the concentration-dependent inhibition of a specific ion channel (e.g., hERG, which mediates IKr) by quinidine.

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the ion channel of interest under standard conditions.

-

Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density on glass coverslips.

-

Electrophysiological Recording:

-

Place a coverslip in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an appropriate extracellular solution.

-

Using a micropipette puller, fabricate glass patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage protocol specific for the ion channel of interest to elicit ionic currents.

-

-

Drug Application:

-

Prepare stock solutions of quinidine in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in the extracellular solution to achieve the desired final concentrations.

-

Apply the quinidine-containing solutions to the cell via a perfusion system.

-

-

Data Analysis:

-

Measure the peak current amplitude in the absence and presence of different concentrations of quinidine.

-

Plot the percentage of current inhibition as a function of quinidine concentration.

-

Fit the data to a Hill equation to determine the IC₅₀ value.

-

Caption: Workflow for in vitro patch-clamp analysis of quinidine.

Part 5: Synthesis and Manufacturing Considerations

Quinidine is primarily obtained through extraction from the bark of Cinchona trees. The process typically involves:

-

Extraction: The dried bark is ground and extracted with a solvent, often in the presence of an alkali to liberate the free alkaloids.

-

Purification: The crude extract undergoes a series of acid-base extractions to separate the alkaloids from other plant materials.

-

Isomer Separation: The separation of quinidine from its stereoisomer, quinine, and other Cinchona alkaloids is a critical and challenging step, often achieved through fractional crystallization of their salts.

While total synthesis routes for quinidine have been developed, they are complex and not currently economically viable for large-scale production compared to extraction from natural sources.

Part 6: Safety and Toxicology

Quinidine has a narrow therapeutic index, and its use is associated with several potential adverse effects, including:

-

Proarrhythmia: Due to its QT-prolonging effects, quinidine can paradoxically cause life-threatening ventricular arrhythmias, most notably Torsades de Pointes.

-

Gastrointestinal Effects: Nausea, vomiting, and diarrhea are common side effects.

-

Cinchonism: A collection of symptoms including tinnitus, headache, dizziness, and blurred vision can occur at higher doses.

Careful patient selection, dose monitoring, and surveillance of ECG parameters are crucial for the safe use of quinidine.

Conclusion

Quinidine, a venerable antiarrhythmic agent, continues to be a valuable tool and an important subject of study for researchers and drug development professionals. Its well-characterized effects on cardiac ion channels provide a classic example of targeted therapy. Furthermore, its complex chemical structure and potential for broader biological activity ensure its continued relevance in the search for new therapeutic agents. A thorough understanding of its properties, mechanisms, and associated experimental methodologies is essential for anyone working with this important Cinchona alkaloid.

References

- 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one - Benchchem. (URL: )

- An In-depth Technical Guide to the Physical Properties of Quinidine Hydrochloride Monohydr

-

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-1-ium-4-yl)methanol - PubChem. (URL: [Link])

-

quinine bisulfate, 549-56-4 - The Good Scents Company. (URL: [Link])

-

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol - PubChem. (URL: [Link])

-

(-)-cinchonidine, 485-71-2 - The Good Scents Company. (URL: [Link])

Sources

- 1. 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one|CAS 5471-46-5 [benchchem.com]

- 2. (-)-cinchonidine, 485-71-2 [thegoodscentscompany.com]

- 3. benchchem.com [benchchem.com]

- 4. quinine bisulfate, 549-56-4 [thegoodscentscompany.com]

- 5. (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | C20H24N2O2 | CID 5953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-1-ium-4-yl)methanol | C20H25N2O2+ | CID 102091693 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5,6-diaryl-1,2,4-triazin-3(2H)-one Derivatives

Foreword for the Research Professional

The 5,6-diaryl-1,2,4-triazin-3(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the core mechanisms of action that underpin the therapeutic potential of these versatile compounds. We will move beyond a superficial listing of effects to explore the nuanced interplay between chemical structure and biological function. This document is structured to provide not only a comprehensive understanding of the molecular pathways involved but also practical, field-proven experimental protocols to empower your own research endeavors in this exciting area. Our focus will be on the three primary, well-documented mechanisms of action: cyclooxygenase (COX) inhibition, induction of apoptosis, and kinase inhibition.

I. The Architectural Versatility of the 5,6-diaryl-1,2,4-triazin-3(2H)-one Core

The foundational 1,2,4-triazine ring, adorned with two aryl groups at the 5th and 6th positions, provides a rigid and tunable platform for pharmacological intervention. The true versatility of this scaffold lies in the amenability of the 3rd position to a wide array of substitutions. It is this position that largely dictates the affinity and selectivity of the derivatives towards different biological targets[1]. This inherent modularity allows for the rational design of compounds with specific therapeutic profiles, be it anti-inflammatory, anti-cancer, or otherwise. Our exploration will focus on how strategic modifications to this core structure steer its biological activity towards distinct molecular pathways.

II. Mechanism 1: Inhibition of Cyclooxygenase (COX) Enzymes

A significant body of research has established a class of 5,6-diaryl-1,2,4-triazin-3(2H)-one derivatives as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[2][3] COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are pivotal mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to mitigate inflammatory processes while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Molecular Interactions and Structure-Activity Relationship (SAR)

The diaryl substitution pattern of these triazine derivatives mimics the arrangement of the phenyl rings in known selective COX-2 inhibitors. Molecular docking studies have revealed that these compounds can fit snugly into the active site of the COX-2 enzyme. The selectivity for COX-2 is often attributed to the larger and more flexible active site of this isoform compared to COX-1.

Key structural features that influence COX inhibitory activity include:

-

Substituents on the Diaryl Rings: The nature and position of substituents on the 5- and 6-phenyl rings are critical for both potency and selectivity. For instance, the presence of a 4-methoxyphenyl group has been shown to confer strong inhibitory activity on the COX-2 enzyme.[4]

-

Modifications at the 3-position: The substituent at the 3-position of the triazine ring plays a crucial role in modulating COX-2 selectivity. The addition of an ethyl carboxylate side chain to a 3-(methylthio) derivative was shown to maintain residual inhibition of COX-1 by interacting with Arg120, while still potently inhibiting COX-2.[5]

Quantitative Data on COX Inhibition

The following table summarizes the in vitro COX inhibitory activity of representative 5,6-diaryl-1,2,4-triazin-3(2H)-one derivatives.

| Compound ID | 5-Aryl Group | 6-Aryl Group | 3-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 4k | 4-methoxyphenyl | 4-methoxyphenyl | -thio-N-(thiazol-2-yl)acetamide | - | 3.06 | - | [4] |

| 6c | 4-chlorophenyl | 4-(methylsulfonyl)phenyl | -thioacetate | 88.8 | 10.1 | 8.79 | [5] |

| 6k | Phenyl | Phenyl | -thiol derivative | - | 0.33 ± 0.02 | - | [6] |

| 8o | 3-pyridyl | 4-methoxyphenyl | - | 267.50 | 10.50 | 25.48 | [7] |

Experimental Protocol: In Vitro Colorimetric COX Inhibition Assay

This protocol provides a robust method for determining the inhibitory activity of test compounds against COX-1 and COX-2. The assay measures the peroxidase activity of COX by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change.

Materials:

-

COX-1 enzyme (ovine)

-

COX-2 enzyme (human, recombinant)

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

Test compounds and reference inhibitors (e.g., celecoxib, indomethacin)

-

96-well microplate

-

Microplate reader (absorbance at 590 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of Assay Buffer.

-

Dilute Heme in Assay Buffer.

-

Dilute COX-1 and COX-2 enzymes in Assay Buffer on ice.

-

Prepare a stock solution of Arachidonic Acid.

-

Prepare a stock solution of TMPD.

-

Prepare serial dilutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

-

-

Assay Setup (in a 96-well plate):

-

100% Initial Activity Wells (Control): Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution. Add 10 µL of the solvent used for the test compounds.

-

Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution. Add 10 µL of the diluted test compound or reference inhibitor.

-

Background Wells: Add 160 µL of Assay Buffer, 10 µL of Heme, and 10 µL of solvent.

-

-

Incubation: Incubate the plate for 5 minutes at 25°C.

-

Reaction Initiation:

-

Add 20 µL of the TMPD solution to all wells.

-

Initiate the reaction by adding 20 µL of Arachidonic Acid to all wells.

-

-

Data Acquisition: Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizing the COX Inhibition Pathway

Caption: COX Inhibition Pathway by 5,6-diaryl-1,2,4-triazin-3(2H)-one Derivatives.

III. Mechanism 2: Induction of Apoptosis in Cancer Cells

The anticancer potential of 5,6-diaryl-1,2,4-triazin-3(2H)-one derivatives is a rapidly expanding area of research. A primary mechanism underlying their cytotoxic effects is the induction of apoptosis, or programmed cell death. This is a highly regulated process essential for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer.

Cellular and Molecular Events

Studies have shown that certain 5,6-diaryl-1,2,4-triazine derivatives can trigger apoptosis in various cancer cell lines.[2][8] The apoptotic cascade initiated by these compounds often involves:

-

Cell Cycle Arrest: Treatment with these derivatives can lead to the accumulation of cells in the G2/M phase of the cell cycle, preventing cell division and proliferation.[2]

-

Mitochondrial Dysfunction: A key event is the decrease in mitochondrial membrane potential, which is an early indicator of apoptosis.[2] This disruption of the mitochondria leads to the release of pro-apoptotic factors into the cytoplasm.

-

Caspase Activation: The released factors activate a cascade of cysteine-aspartic proteases (caspases), which are the executioners of apoptosis, leading to the cleavage of cellular proteins and ultimately cell death.

-

Morphological Changes: Cells undergoing apoptosis exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, and chromatin condensation, which can be observed by microscopy.[2]

Structure-Activity Relationship for Apoptosis Induction

The pro-apoptotic activity of these derivatives is highly dependent on their substitution patterns. For example, a study on a series of 5,6-diaryl-1,2,4-triazines bearing a 1,2,3-triazole linker revealed that the presence and nature of substituents on the phenyl ring of the triazole moiety significantly influence their antiproliferative activity.[2] Specifically, compound 11E , with a 4-fluorobenzyl group, showed potent inhibitory effects against several cancer cell lines.[2]

Quantitative Data on Antiproliferative Activity

The following table presents the IC50 values of a representative pro-apoptotic 5,6-diaryl-1,2,4-triazine derivative against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 11E | MGC-803 (Gastric Cancer) | 7.59 | [2] |

| 11E | EC-109 (Esophageal Cancer) | 10.21 | [2] |

| 11E | PC-3 (Prostate Cancer) | 12.34 | [2] |

| 3b | MCF-7 (Breast Cancer) | < 2.3 | [9] |

| 3b | MDA-MB-231 (Breast Cancer) | < 2.3 | [9] |

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a gold standard for detecting and quantifying apoptosis. It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed the cancer cells at an appropriate density and treat them with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Cell Harvesting:

-

For suspension cells, collect the cells by centrifugation.

-

For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution to maintain membrane integrity. Collect both the detached and floating cells.

-

-

Washing: Wash the cells twice with cold PBS by centrifugation to remove any residual medium.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizing the Apoptotic Pathway

Caption: Apoptosis Induction by 5,6-diaryl-1,2,4-triazin-3(2H)-one Derivatives.

IV. Mechanism 3: Kinase Inhibition

The role of protein kinases in cellular signaling is fundamental, and their dysregulation is a common driver of many diseases, particularly cancer. The 5,6-diaryl-1,2,4-triazin-3(2H)-one scaffold has also been explored for its potential as a kinase inhibitor. The structural features of these compounds, particularly the diaryl moieties, can be designed to target the ATP-binding pocket of specific kinases.

While the research in this area is still evolving compared to COX inhibition and apoptosis induction, preliminary studies have shown promise. The development of derivatives that can selectively inhibit kinases involved in cancer cell proliferation and survival is an active area of investigation.

Experimental Protocol: General In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of test compounds against a specific kinase. The choice of detection method (e.g., radiometric, fluorescence-based, luminescence-based) will depend on the specific kinase and available resources.

Materials:

-

Purified kinase of interest

-

Specific substrate for the kinase

-

ATP

-

Kinase assay buffer (typically contains Tris-HCl, MgCl2, and BSA)

-

Test compounds

-

Detection reagents (e.g., radiolabeled ATP, antibodies for ELISA, or a commercial kinase assay kit)

-

96- or 384-well plates

-

Appropriate plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Kinase Reaction:

-

In a multi-well plate, add the kinase assay buffer, the kinase, and the test compound at various concentrations.

-

Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

-

Reaction Termination and Detection:

-

Stop the reaction using an appropriate method (e.g., adding EDTA or a specific stop solution).

-

Detect the kinase activity. This can be done by:

-

Radiometric assay: Measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.

-

ELISA: Using a phospho-specific antibody to detect the phosphorylated substrate.

-

Luminescence/Fluorescence: Using a coupled enzyme system to measure ATP consumption or ADP production, or by using fluorescently labeled substrates.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizing the Kinase Inhibition Workflow

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

V. Conclusion and Future Directions

The 5,6-diaryl-1,2,4-triazin-3(2H)-one scaffold represents a highly versatile platform for the development of novel therapeutics. The ability to modulate the biological activity of these compounds through targeted chemical modifications underscores their significance in modern drug discovery. The well-established mechanisms of COX inhibition and apoptosis induction provide a solid foundation for the development of new anti-inflammatory and anti-cancer agents. Furthermore, the emerging potential of these derivatives as kinase inhibitors opens up new avenues for therapeutic intervention.

Future research in this field will likely focus on:

-

Optimizing Selectivity: Fine-tuning the structure of these derivatives to achieve even greater selectivity for specific COX isoforms or kinase targets to enhance efficacy and minimize off-target effects.

-

Elucidating Novel Mechanisms: Investigating other potential molecular targets and signaling pathways that may be modulated by this class of compounds.

-

In Vivo Studies: Translating the promising in vitro findings into preclinical and clinical studies to evaluate the therapeutic potential of these compounds in relevant disease models.

This guide has provided a comprehensive overview of the core mechanisms of action of 5,6-diaryl-1,2,4-triazin-3(2H)-one derivatives, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers dedicated to advancing our understanding and application of these remarkable compounds.

References

-

Fu, D. J., Song, J., Hou, Y. H., Zhao, R. H., Li, J. H., Mao, R. W., ... & Liu, H. M. (2017). Discovery of 5, 6-diaryl-1, 2, 4-triazines hybrids as potential apoptosis inducers. European journal of medicinal chemistry, 138, 915-926. [Link]

-

Irannejad, H., Amini, M., Gholibeikian, M. R., & Shafiee, A. (2015). Design, synthesis and in vitro study of 5, 6-diaryl-1, 2, 4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. Archiv der Pharmazie, 348(2), 105-115. [Link]

-

Fahmy, H., & El-Sayed, M. A. A. (2021). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives as cyclooxygenase (COX) inhibitors. Mini-Reviews in Medicinal Chemistry, 21(19), 2874-2928. [Link]

-

Biltekin, S. N., Berk, B., Yurttaş, L., & Demirayak, Ş. (2022). Synthesis of some 5, 6-diaryl-1, 2, 4-triazine derivatives and investigation of their cyclooxygenase (COX) inhibitory activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1123-1135. [Link]

-

IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). [Link]

-

Banerjee, A. G., Srivastava, R. K., Verma, A., Shrivastava, S. K., & Shankar, S. (2022). Novel 5, 6-diphenyl-1, 2, 4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. Bioorganic Chemistry, 124, 105822. [Link]

-

Irannejad, H., Amini, M., Gholibeikian, M. R., & Shafiee, A. (2015). Design, Synthesis and In Vitro Study of 5, 6-Diaryl-1, 2, 4-triazine-3-ylthioacetate Derivatives as COX-2 and β-Amyloid Aggregation Inhibitors. Archiv der Pharmazie, 348(2), 105-115. [Link]

-

El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Zehouri, A. A., Al-Shaikh, T. M., Al-Omair, M. A., ... & El-Enazi, M. M. (2021). New Diaryl-1, 2, 4-triazolo [3, 4-a] pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. Molecules, 26(23), 7208. [Link]

-

Yurttaş, L., Biltekin, S. N., Berk, B., & Demirayak, Ş. (2017). Biological Activity Evaluation of Novel 1, 2, 4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Anticancer Agents in Medicinal Chemistry, 17(13), 1846-1853. [Link]

-

Al-Obaidi, A. S. M. (2020). Synthesis, Characterization and Study Biological Activity of Some 1, 2, 4-Triazin Heterocyclic Derivatives. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-3597 E-ISSN 2521-3512), 29(1), 121-131. [Link]

-

Gholami, M., & Fereidoonnezhad, M. (2021). Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4-triazines as a Privileged Scaffold in Drug Development. Mini reviews in medicinal chemistry, 21(19), 2874-2928. [Link]

-

Płazińska, A., Płaziński, W., & Mikiciuk-Olasik, E. (2022). The activity of pyrazolo [4, 3-e][2][4][5] triazine and pyrazolo [4, 3-e] tetrazolo [1, 5-b][2][4][5] triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Pharmaceuticals, 15(1), 84. [Link]

-

La Regina, G., Taresco, V., Talarico, C., Taliani, S., Mazzoccoli, C., Panella, L., ... & Di Maro, S. (2023). Novel Pyrazolo [1, 5-a]-1, 3, 5-Triazine Derivatives as CDK7 Inhibitors. ChemMedChem, 18(13), e202300137. [Link]

-

Sztanke, K., Sztanke, M., Rzymowska, J., & Niemczyk, M. (2022). New 2-[(4-Amino-6-N-substituted-1, 3, 5-triazin-2-yl) methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives as Potential Anticancer Agents. Molecules, 27(13), 4153. [Link]

-

Fu, D. J., Song, J., Hou, Y. H., Zhao, R. H., Li, J. H., Mao, R. W., ... & Liu, H. M. (2017). Discovery of 5, 6-diaryl-1, 2, 4-triazines hybrids as potential apoptosis inducers. European journal of medicinal chemistry, 138, 915-926. [Link]

-

Irannejad, H., Amini, M., & Shafiee, A. (2013). SAR study of 3-amino-5, 6-diaryl-1, 2, 4-triazines as adenosine A 2A receptor antagonists. Daru: journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 21(1), 1-8. [Link]

-

Uličná, A., Gucký, T., Jorda, R., Hylsová, M., Hrbáč, J., Slouka, J., ... & Kryštof, V. (2021). 6, N2-Diaryl-1, 3, 5-triazine-2, 4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC advances, 11(26), 15829-15841. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers [escholarship.org]

- 9. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 1,2,4-triazine compounds

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazine Compounds

The 1,2,4-triazine core is a privileged heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to the broad and potent biological activities exhibited by its derivatives.[1][2] This guide provides a comprehensive technical overview of the diverse pharmacological landscape of 1,2,4-triazine compounds. We will delve into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, exploring the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies for their evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the 1,2,4-triazine framework.

The 1,2,4-Triazine Scaffold: A Versatile Core in Medicinal Chemistry

The 1,2,4-triazine ring is a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4.[3] This nitrogen-rich core imparts unique physicochemical properties that are conducive to a wide range of biological interactions. The versatility of the 1,2,4-triazine scaffold lies in the ability to readily introduce various substituents at the 3, 5, and 6 positions, allowing for the fine-tuning of steric, electronic, and lipophilic parameters to optimize potency and selectivity for specific biological targets.[2][4]

The synthesis of substituted 1,2,4-triazines is most commonly achieved through the condensation reaction of a 1,2-dicarbonyl compound with an appropriate acid hydrazide.[4] While this method is robust for creating symmetrically substituted triazines, the use of unsymmetrical 1,2-diketones can lead to regioisomeric mixtures, presenting a purification challenge.[4]

Caption: Anticancer mechanisms of 1,2,4-triazine derivatives.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the 1,2,4-triazine ring is a critical determinant of cytotoxic and antiproliferative activity. [1]Studies on xanthone and acridone derivatives of 1,2,4-triazine have revealed that specific substitutions lead to potent in vitro antiproliferative activities against colorectal cancer, glioblastoma, and breast cancer cell lines. [5]For example, certain acridone-1,2,4-triazine conjugates demonstrated low toxicity to normal human embryonic kidney (HEK-293) cells, indicating a favorable selectivity profile. [5]In another study, the introduction of a thienyl group at the 3-position of a 1,2,4-triazin-5-ol core was found to be a key feature for anticancer activity. [6]

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the in vitro anticancer activity of 1,2,4-triazine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [5] Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, A-172, Hs578T) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [5]2. Compound Treatment: Prepare serial dilutions of the 1,2,4-triazine test compounds in culture medium. Add the compounds to the cells and incubate for 48-72 hours. [5]3. MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the compound concentration.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Thiophene-triazine derivative | PI3Kα | 177.41 | [7] |

| Thiophene-triazine derivative | mTOR | 12.24 | [7] |

| 1,3,5-triazine-based pyrazole | EGFR | 0.229 - 0.305 | [7] |

| Pyrrolo[2,1-f]t[4][8]riazine | VEGFR-2 | 0.023 | [9] |

| Pyrrolo[2,1-f]t[4][8]riazine | EGFR | 0.100 | [9] |

| Pyrrolo[2,1-f]t[4][8]riazine | ALK | 0.010 | [9] |

Antimicrobial and Antiviral Activities

1,2,4-triazine derivatives have emerged as a promising class of antimicrobial and antiviral agents, addressing the urgent need for new treatments against drug-resistant pathogens. [10][11]

Antibacterial and Antifungal Properties

The antibacterial activity of 1,2,4-triazines has been demonstrated against a range of Gram-positive and Gram-negative bacteria. [12][13]Some fused 1,2,4-triazine esters have shown antibacterial potencies comparable to ampicillin. [11]The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Similarly, antifungal activity has been reported, with some derivatives showing efficacy against Candida albicans. [14]

Antiviral Potential